molecular formula C10H12N2S B6204428 2-amino-5-cyclopentylthiophene-3-carbonitrile CAS No. 612504-42-4

2-amino-5-cyclopentylthiophene-3-carbonitrile

Cat. No. B6204428
CAS RN: 612504-42-4
M. Wt: 192.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-aminothiophene-3-carbonitrile derivatives has been studied using high-speed vibration milling with the environmentally friendly Et2NH as a catalyst . The reaction conditions were optimized and the derivatives were obtained in good yield .


Chemical Reactions Analysis

The synthesis of 2-aminothiophene-3-carbonitrile derivatives involves reactions such as the Gewald reaction, which involves the reaction of a ketone with an activated nitrile in the presence of elemental sulfur . Another method involves the Michael-type addition of cyanothioacetamide to α-bromochalcones followed by intramolecular cyclization .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-amino-5-cyclopentylthiophene-3-carbonitrile can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Cyclopentanone", "Thiourea", "Malononitrile", "Benzaldehyde", "Ammonium acetate", "Sodium ethoxide", "Sulfuric acid", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Acetone", "Diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 2-cyclopentylidene-1,3-thiazolidin-4-one by reacting cyclopentanone and thiourea in the presence of sulfuric acid.", "Step 2: Synthesis of 2-cyclopentylidene-1,3-thiazolidin-4-one-5-carbonitrile by reacting 2-cyclopentylidene-1,3-thiazolidin-4-one with malononitrile in the presence of sodium ethoxide.", "Step 3: Synthesis of 2-amino-5-cyclopentylthiophene-3-carbonitrile by reacting 2-cyclopentylidene-1,3-thiazolidin-4-one-5-carbonitrile with benzaldehyde in the presence of ammonium acetate and sodium hydroxide in ethanol and acetone mixture.", "Step 4: Purification of the product by recrystallization from diethyl ether." ] }

CAS RN

612504-42-4

Product Name

2-amino-5-cyclopentylthiophene-3-carbonitrile

Molecular Formula

C10H12N2S

Molecular Weight

192.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.